Quinestradol
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Overview
Description
Quinestradol, also known as quinestradiol or quinestriol, is a synthetic estrogen and estrogen ether. It is the 3-cyclopentyl ether of estriol. This compound was marketed under brand names such as Colpovis, Colpovister, and Pentovis, but it is no longer available on the market . This compound has been studied for its effectiveness in treating stress incontinence in elderly women .
Preparation Methods
Quinestradol is synthesized through the etherification of estriol. The synthetic route involves the reaction of estriol with cyclopentyl bromide in the presence of a base, such as potassium carbonate, to form the 3-cyclopentyl ether derivative . The reaction conditions typically include an organic solvent like dimethylformamide (DMF) and elevated temperatures to facilitate the reaction. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Quinestradol undergoes various chemical reactions typical of estrogens and ethers. Some of the key reactions include:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to its corresponding alcohols or diols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ether linkage. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Quinestradol has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of estrogen ethers and their derivatives.
Biology: this compound is used in research to understand the biological activity of synthetic estrogens and their effects on cellular processes.
Mechanism of Action
Quinestradol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions. The pathways involved are similar to those of natural estrogens, involving the activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) .
Comparison with Similar Compounds
Quinestradol is unique among synthetic estrogens due to its ether linkage at the 3-position of estriol. Similar compounds include:
Estriol: A natural estrogen with similar biological activity but lacking the ether linkage.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in its ethynyl group at the 17-position.
Diethylstilbestrol: A synthetic nonsteroidal estrogen with a different structure but similar estrogenic activity. This compound’s uniqueness lies in its specific structural modification, which affects its pharmacokinetics and biological activity.
Properties
CAS No. |
1169-79-5 |
---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C23H32O3/c1-23-11-10-18-17-9-7-16(26-15-4-2-3-5-15)12-14(17)6-8-19(18)20(23)13-21(24)22(23)25/h7,9,12,15,18-22,24-25H,2-6,8,10-11,13H2,1H3/t18-,19-,20+,21-,22+,23+/m1/s1 |
InChI Key |
ODYKCPYPRCJXLY-PZORDLPLSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Appearance |
Solid powder |
1169-79-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quinestradol; Colpovis; Colpovister; Pentovis |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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